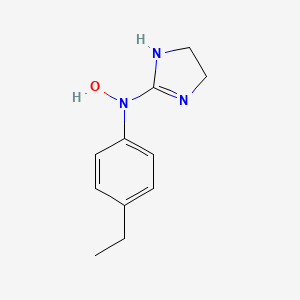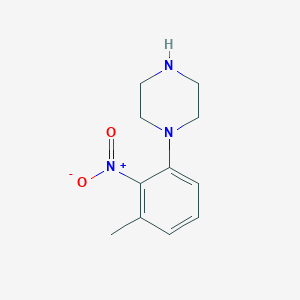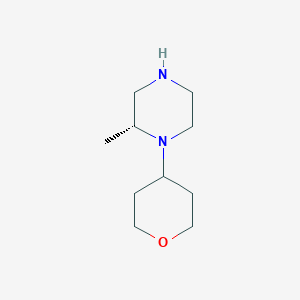
(2R)-2-methyl-1-(oxan-4-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine is a chiral compound that features a piperazine ring substituted with a tetrahydropyran group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine typically involves the reaction of ®-2-methylpiperazine with tetrahydro-2H-pyran-4-yl derivatives. One common method is the nucleophilic substitution reaction where ®-2-methylpiperazine reacts with tetrahydro-2H-pyran-4-yl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
®-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
科学的研究の応用
Chemistry
In organic synthesis, ®-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
Medicine
In medicinal chemistry, ®-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine is investigated for its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting neurological or metabolic disorders.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of ®-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydropyran ring and piperazine moiety can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules.
類似化合物との比較
Similar Compounds
®-2-Methylpiperazine: Lacks the tetrahydropyran group, making it less versatile in certain synthetic applications.
Tetrahydro-2H-pyran-4-ylamine: Contains the tetrahydropyran group but lacks the piperazine ring, limiting its use in medicinal chemistry.
Uniqueness
®-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine is unique due to the combination of the chiral piperazine ring and the tetrahydropyran group. This combination provides a distinct set of chemical properties and reactivity, making it valuable in various scientific and industrial applications.
特性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
(2R)-2-methyl-1-(oxan-4-yl)piperazine |
InChI |
InChI=1S/C10H20N2O/c1-9-8-11-4-5-12(9)10-2-6-13-7-3-10/h9-11H,2-8H2,1H3/t9-/m1/s1 |
InChIキー |
MZZOCMUNKIDOHC-SECBINFHSA-N |
異性体SMILES |
C[C@@H]1CNCCN1C2CCOCC2 |
正規SMILES |
CC1CNCCN1C2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
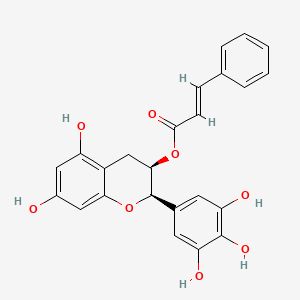
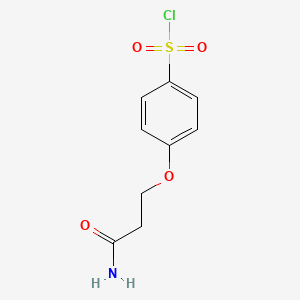
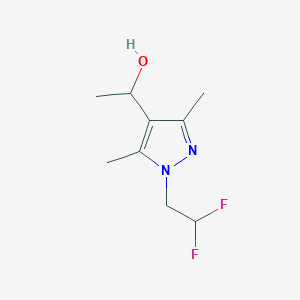
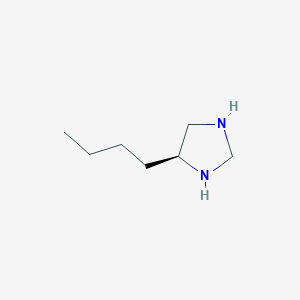

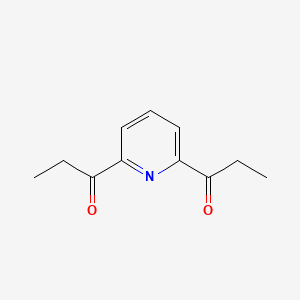
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12834595.png)
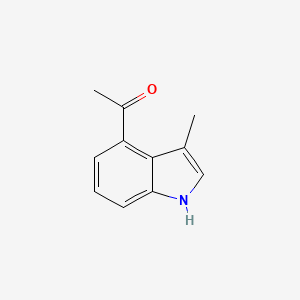
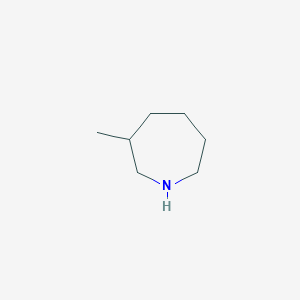
![5,6-Dihydrocyclopenta[d][1,2,3]triazol-1(4H)-amine](/img/structure/B12834623.png)
